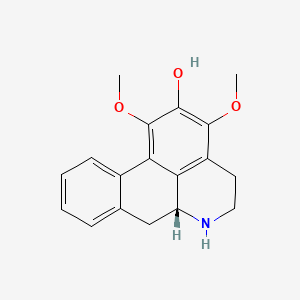
5-Chloro-6,11-bis(phenylethynyl)tetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural and photophysical properties. It belongs to the family of tetracene derivatives, which are known for their applications in organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,11-bis(phenylethynyl)tetracene typically involves multi-step organic reactionsThe final step involves reductive aromatization to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 5 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photonics: Employed in the development of photonic devices due to its unique photophysical properties.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-6,11-bis(phenylethynyl)tetracene is primarily related to its electronic structure. The phenylethynyl groups and chlorine atom influence the compound’s electronic distribution, affecting its reactivity and interaction with other molecules. The compound can participate in various photophysical processes, such as fluorescence and phosphorescence, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 5,12-Bis(phenylethynyl)naphthacene
- 9,10-Diphenylanthracene
- 5,6,11,12-Tetraarylethynyltetracenes
Uniqueness
5-Chloro-6,11-bis(phenylethynyl)tetracene stands out due to the presence of the chlorine atom, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This unique feature makes it a valuable compound for specific applications in organic electronics and photonics .
Propiedades
Número CAS |
80034-35-1 |
|---|---|
Fórmula molecular |
C34H19Cl |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
5-chloro-6,11-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H19Cl/c35-34-27-16-8-7-15-26(27)23-32-30(21-19-24-11-3-1-4-12-24)28-17-9-10-18-29(28)31(33(32)34)22-20-25-13-5-2-6-14-25/h1-18,23H |
Clave InChI |
SYCWCSDYRIJUAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C=C24)Cl)C#CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


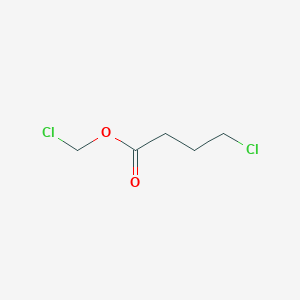
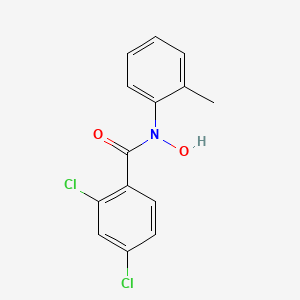
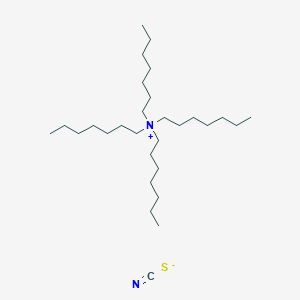
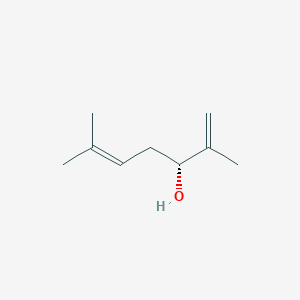

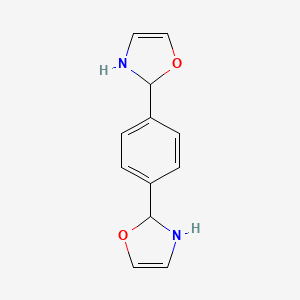
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)


silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
